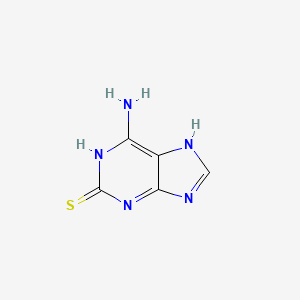

2H-Purine-2-thione, 6-amino-1,3-dihydro-

Overview

Description

2H-Purine-2-thione, 6-amino-1,3-dihydro- (CAS: 3647-48-1) is a purine derivative characterized by a bicyclic aromatic structure with a thione group at position 2, an amino group at position 6, and partial saturation at the 1,3-positions. This compound is listed on Canada’s Non-domestic Substances List (NDSL), meaning its manufacture or import may require regulatory notification and assessment under the New Substances Notification Regulations (Chemicals and Polymers) to evaluate environmental and human health risks .

Biochemical Analysis

Biochemical Properties

2H-Purine-2-thione, 6-amino-1,3-dihydro- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit inhibitory effects on certain enzymes involved in purine metabolism, such as xanthine oxidase and guanine deaminase . These interactions are crucial as they can influence the overall metabolic pathways and cellular functions.

Cellular Effects

2H-Purine-2-thione, 6-amino-1,3-dihydro- affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to alterations in gene expression patterns and metabolic fluxes . These effects are essential for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of 2H-Purine-2-thione, 6-amino-1,3-dihydro- involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, thereby inhibiting their activity. Additionally, it can interact with DNA and RNA, leading to changes in gene expression . These molecular interactions are critical for elucidating the compound’s mode of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2H-Purine-2-thione, 6-amino-1,3-dihydro- can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biological activity . Long-term effects on cellular function have also been observed, highlighting the importance of temporal dynamics in its study.

Dosage Effects in Animal Models

The effects of 2H-Purine-2-thione, 6-amino-1,3-dihydro- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of metabolic pathways . Understanding these dosage effects is crucial for determining the compound’s therapeutic window.

Metabolic Pathways

2H-Purine-2-thione, 6-amino-1,3-dihydro- is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in purine metabolism. For instance, it can inhibit the activity of xanthine oxidase, leading to alterations in the levels of purine metabolites . These interactions are important for understanding the compound’s impact on metabolic flux and overall cellular function.

Transport and Distribution

The transport and distribution of 2H-Purine-2-thione, 6-amino-1,3-dihydro- within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s pharmacokinetics and biodistribution.

Subcellular Localization

2H-Purine-2-thione, 6-amino-1,3-dihydro- exhibits specific subcellular localization patterns. It can be directed to certain compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s activity and function within the cell . Understanding its subcellular localization is crucial for elucidating its mode of action and potential therapeutic applications.

Biological Activity

2H-Purine-2-thione, 6-amino-1,3-dihydro- is a purine derivative with the molecular formula CHNS and a molecular weight of 167.19 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and cellular metabolism modulation. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.

2H-Purine-2-thione, 6-amino-1,3-dihydro- interacts with various enzymes and proteins involved in purine metabolism. Notably, it has been shown to inhibit xanthine oxidase and guanine deaminase, which are crucial in purine catabolism.

| Property | Value |

|---|---|

| Molecular Formula | CHNS |

| Molecular Weight | 167.19 g/mol |

| Purity | ≥95% |

| CAS Number | 3647-48-1 |

The biological activity of this compound is primarily attributed to its ability to bind to the active sites of enzymes, leading to their inhibition. This interaction can alter metabolic pathways and gene expression patterns.

Enzyme Inhibition

- Xanthine Oxidase : Inhibition leads to decreased uric acid production, which may have therapeutic implications in conditions like gout.

- Guanine Deaminase : Its inhibition can affect nucleotide metabolism and potentially influence cancer cell proliferation.

Cellular Effects

Research indicates that 2H-Purine-2-thione, 6-amino-1,3-dihydro- can modulate cellular processes such as signaling pathways and gene expression. For instance:

- It influences the activity of signaling molecules involved in cell growth and differentiation.

- Alters metabolic fluxes in various cell types.

Case Study: Effects on Cancer Cell Lines

In a study examining its effects on cancer cell lines, it was found that at lower concentrations, the compound exhibited cytotoxic effects by inducing apoptosis in certain cell lines while promoting autophagy in others.

Dosage Effects

The biological effects of 2H-Purine-2-thione vary significantly with dosage:

- Low Doses : Beneficial effects such as enzyme inhibition and modulation of cellular processes.

- High Doses : Potentially toxic effects including cellular damage and disruption of metabolic pathways.

Transport and Distribution

The transport mechanisms for this compound within biological systems involve specific transporters that facilitate its uptake into cells. Once inside, it localizes in specific organelles where it exerts its biological effects.

Subcellular Localization

The compound shows distinct localization patterns which can impact its efficacy. For example:

- Localization in mitochondria may influence energy metabolism.

- Nuclear localization could affect gene regulation.

Research Findings

Recent studies have highlighted the potential therapeutic applications of 2H-Purine-2-thione in treating metabolic disorders and cancers. Its role as an inhibitor of key metabolic enzymes positions it as a candidate for further investigation in drug development.

Table 2: Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Significant inhibition of xanthine oxidase |

| Cancer Cell Lines | Induced apoptosis at low concentrations |

| Metabolic Pathways | Altered purine metabolism |

Scientific Research Applications

Anticancer Applications

One of the primary applications of 2H-Purine-2-thione is in cancer treatment. The compound exhibits properties that make it effective against various cancer types:

- Mechanism of Action : 6-amino-2-mercaptopurine acts as an antimetabolite, interfering with nucleic acid synthesis by mimicking purines. This action disrupts the proliferation of cancer cells.

- Clinical Use : It has been used in therapies for leukemia and lymphoma, often in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance.

Antimicrobial Activity

Research has demonstrated that derivatives of 6-amino-2-thiouracil exhibit significant antimicrobial properties:

- Broad Spectrum Activity : Compounds derived from 6-amino-2-thiouracil show effectiveness against a range of bacteria including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

- Mechanism : The presence of the thiol group in the structure is believed to contribute to its ability to disrupt microbial cell walls and inhibit growth.

Antiviral Properties

The compound has also shown promise in antiviral applications:

- Target Viruses : Studies indicate that thiouracil derivatives can inhibit viral replication in certain viruses, making them potential candidates for antiviral drug development .

- Research Findings : For example, derivatives have been synthesized that exhibit activity against HIV, contributing to ongoing research into treatments for viral infections.

Inhibitors of Enzymatic Activity

6-amino-2-thiouracil and its derivatives have been studied for their role as enzyme inhibitors:

- Xanthine Oxidase Inhibition : Some studies have identified compounds that inhibit xanthine oxidase, an enzyme involved in purine metabolism, which can be beneficial in treating conditions like gout .

- Mechanistic Insights : The structure-activity relationship studies reveal that modifications to the thiol group enhance inhibitory potency against target enzymes.

Synthesis of Novel Compounds

The versatility of 6-amino-2-thiouracil allows for the synthesis of various novel compounds with enhanced biological activities:

Case Study 1: Anticancer Efficacy

A study demonstrated that a derivative of 6-amino-2-thiouracil exhibited potent cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction through caspase activation pathways.

Case Study 2: Antimicrobial Activity

In vitro studies highlighted the effectiveness of modified thiouracil compounds against resistant bacterial strains. The compounds showed a minimum inhibitory concentration (MIC) lower than standard antibiotics, indicating their potential as alternative treatments.

Case Study 3: Enzyme Inhibition

Research on xanthine oxidase inhibitors derived from 6-amino-2-thiouracil revealed a novel compound with an IC50 value significantly lower than existing treatments, suggesting improved therapeutic potential for hyperuricemia management .

Q & A

Q. What are the recommended synthetic routes for 2H-Purine-2-thione, 6-amino-1,3-dihydro- and its derivatives?

Basic Research Question

The compound and its derivatives are synthesized via multicomponent reactions (MCRs) and catalytic methods. For example:

- MCRs with 6-amino-1,3-dimethyluracil : Reacting 6-amino-1,3-dimethyluracil with aryl aldehydes and 2-hydroxynaphthalene-1,4-dione in the presence of hybrid catalysts (e.g., nanorod-[SiO₂-Pr-Im-SO₃H][TFA]) yields bis(6-amino-1,3-dimethyluracil-5-yl)methanes .

- Triazole derivatives : Condensation reactions using 6-amino-1,3-dimethyluracil as a precursor, followed by cyclization with hydrazine derivatives, produce 1,2,4-triazole-based compounds .

Key Considerations :

- Catalyst selection impacts reaction efficiency (e.g., eco-friendly catalysts reduce side products) .

- Solvent choice (DMF, ethanol) and temperature (60–80°C) influence yield .

Q. What analytical techniques are critical for characterizing 2H-Purine-2-thione derivatives?

Basic Research Question

Characterization requires a combination of spectroscopic and crystallographic methods:

- NMR and FT-IR : Confirm functional groups (e.g., NH₂, C=S) and structural integrity .

- X-ray crystallography : Resolves bond lengths and angles (e.g., monoclinic crystal system with β = 105.391° observed in pyridinium bromide derivatives) .

- HPLC-MS : Detects purity and molecular ion peaks (e.g., [M+H]+ for C₁₂H₁₄N₅O₂+ at m/z 264.2) .

Advanced Tip : Pair potentiometric titration (non-aqueous medium) with spectroscopic data for quantification, especially for nitrogen-rich derivatives .

Q. What are the key physicochemical properties of 2H-Purine-2-thione derivatives?

Basic Research Question

Critical properties include:

Note : Purity (>98%) minimizes experimental variability in solubility and reactivity studies .

Q. How do reaction mechanisms differ in multicomponent reactions involving this compound?

Advanced Research Question

Mechanistic pathways depend on catalyst and substrate interactions:

- Knoevenagel condensation : In MCRs, aryl aldehydes undergo condensation with 6-amino-1,3-dimethyluracil, forming imine intermediates that react with diketones .

- Nucleophilic attack : The thione group (C=S) in 2H-Purine-2-thione acts as a nucleophile, enabling cyclization with α,β-unsaturated carbonyl compounds .

Methodology : Use DFT calculations to map transition states or employ isotopic labeling (e.g., ¹⁵N) to track nitrogen migration .

Q. What advanced analytical methods resolve quantification challenges for this compound?

Advanced Research Question

- Non-aqueous potentiometric titration : Validated for nitrogen-rich analogs, achieving linearity (R² > 0.998) and precision (%RSD < 2%) in dimethylformamide .

- LC-MS/MS with ion-pairing : Enhances sensitivity for trace impurities (e.g., detect ≤0.1% residual solvents) .

Validation : Follow ICH guidelines for accuracy (spiked recovery 98–102%) and robustness (pH/temperature variations) .

Q. How can researchers mitigate contradictions in reported biological activities of derivatives?

Advanced Research Question

Contradictions often arise from purity or assay conditions:

- Purity verification : Use HPLC-UV (λ = 254 nm) to confirm ≥98% purity, as lower grades may contain inhibitory byproducts .

- Standardized assays : Replicate studies under controlled conditions (e.g., fixed pH 7.4, 37°C) and compare IC₅₀ values across multiple cell lines .

Case Study : Derivatives with conflicting antioxidant activities were reconciled by normalizing data to molar extinction coefficients .

Q. What strategies optimize synthetic yield for scaled-up production?

Advanced Research Question

- Design of Experiments (DoE) : Vary catalysts (5–10 mol%), solvents (DMF vs. ethanol), and temperature (60–100°C) to identify optimal conditions .

- Continuous flow systems : Reduce reaction time (e.g., from 24h to 2h) and improve yield (85% → 93%) for gram-scale synthesis .

Trade-offs : Higher catalyst loading increases cost but reduces purification steps .

Q. How do structural modifications influence the compound’s reactivity?

Advanced Research Question

- Electron-withdrawing groups (e.g., NO₂ at C-5) decrease nucleophilicity of the thione group, slowing cyclization .

- Methylation of NH₂ : Enhances solubility in apolar solvents (logP ↑ 0.5 units) but reduces hydrogen-bonding capacity .

Experimental Design : Synthesize analogs with systematic substitutions (e.g., -Cl, -OCH₃) and compare kinetics via stopped-flow spectroscopy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between 2H-Purine-2-thione, 6-amino-1,3-dihydro- and related compounds:

| Compound Name | Core Structure | Functional Groups | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 2H-Purine-2-thione, 6-amino-1,3-dihydro- | Purine | Thione (C=S), Amino (NH₂) | 3647-48-1 | Not Provided | Not Provided |

| 6-Aminoindolin-2-one | Indole | Oxo (C=O), Amino (NH₂) | 150544-04-0 | C₈H₈N₂O | 148.16 |

| 6-Amino-1,3-dimethyluracil | Pyrimidine | Oxo (C=O), Amino (NH₂), Methyl | Not Provided | C₆H₈N₄O₂ | 168.15 |

| 5,6-Dihydro-2H-1,3-dithiolo[4,5-b][1,4]dioxine-2-thione | Fused dithiolo-dioxine | Thione (C=S), Sulfur bridges | Not Provided | C₆H₄O₂S₃ | 204.26 |

| 6-Amino-1,3-dibutylpyrimidine-2,4-dione | Pyrimidine | Oxo (C=O), Amino (NH₂), Butyl | Not Provided | C₁₂H₂₀N₄O₂ | 252.32 |

Key Observations:

- Core Structure: The target compound’s purine core distinguishes it from indole (6-aminoindolin-2-one) and pyrimidine derivatives (uracil analogs).

- Functional Groups : The thione group (C=S) in the target compound contrasts with oxo groups (C=O) in indole and uracil derivatives, impacting reactivity and solubility.

- Substituents: Alkyl groups (e.g., butyl in 6-amino-1,3-dibutylpyrimidine-2,4-dione) enhance hydrophobicity compared to the unsubstituted purine derivative.

Physicochemical Properties

Available data for 6-aminoindolin-2-one (CAS: 150544-04-0) include a density of 1.307 g/cm³, boiling point of 394.3°C, and vapor pressure of 2E-06 mmHg at 25°C . For purine derivatives like the target compound, typical properties such as moderate water solubility (due to hydrogen-bonding groups) and thermal stability are inferred but require experimental validation.

Properties

IUPAC Name |

6-amino-1,7-dihydropurine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5S/c6-3-2-4(8-1-7-2)10-5(11)9-3/h1H,(H4,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJZZLRZEPKRRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC(=S)NC(=C2N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063113 | |

| Record name | 2H-Purine-2-thione, 6-amino-1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3647-48-1 | |

| Record name | 2-Mercaptoadenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3647-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mercaptoadenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003647481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thioadenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Purine-2-thione, 6-amino-3,7-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Purine-2-thione, 6-amino-1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Mercaptoadenine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43X4752BZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.